molecular formula C24H26FN3O3S B2458552 ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE CAS No. 497064-04-7

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B2458552
CAS No.: 497064-04-7
M. Wt: 455.55
InChI Key: TTXJHJWKVQTFCM-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features an indole core, a piperazine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXJHJWKVQTFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the piperazine ring. Key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate exhibit significant anticancer properties. The indole structure is known for its role in various anticancer agents, providing a scaffold for drug design targeting specific cancer pathways.

Case Study: Indole Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of indole derivatives in inhibiting tumor growth through the modulation of apoptotic pathways. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with the Bcl-2 family proteins, which are crucial regulators of cell death .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects of this compound, making it relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperazine ring is known to enhance blood-brain barrier permeability, facilitating central nervous system (CNS) activity.

Case Study: Piperazine Derivatives in Neuroprotection

A review in Frontiers in Neuroscience discussed various piperazine derivatives that have shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. These mechanisms are critical for developing therapies aimed at slowing the progression of neurodegenerative disorders .

Antimicrobial Activity

The compound's sulfanyl group may contribute to antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria and fungi.

Case Study: Sulfanyl Compounds Against Resistant Strains

A research article from Antimicrobial Agents and Chemotherapy demonstrated that sulfanyl-containing compounds exhibited potent activity against multi-drug resistant bacteria, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, influencing biological processes. The fluorophenyl group enhances its binding affinity and specificity, while the piperazine ring modulates its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of an indole core, a fluorophenyl group, and a piperazine ring. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound for research and development.

Biological Activity

Ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfany1)acetyl]piperazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Indole moiety : Contributes to the compound's interaction with biological targets.
  • Fluorophenyl group : Enhances lipophilicity and may influence receptor binding.

Structural Formula

The molecular formula is C20H22F1N3O2SC_{20}H_{22}F_{1}N_{3}O_{2}S, with a molecular weight of approximately 377.47 g/mol.

Research indicates that compounds similar to Ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfany1)acetyl]piperazine-1-carboxylate may exhibit various pharmacological effects through multiple mechanisms, including:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This enzyme hydrolyzes endocannabinoids, and inhibitors can enhance the levels of these signaling molecules, potentially leading to analgesic effects .

Analgesic Activity

Studies have demonstrated that FAAH inhibitors can significantly reduce pain in various animal models. For instance, compounds with similar structures have shown effectiveness in reducing tactile allodynia and thermal hyperalgesia in rat models of neuropathic pain .

Anticancer Potential

The indole structure is known for its anticancer properties. Compounds with indole moieties have been reported to induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have shown cytotoxic activity against various cancer cell lines, suggesting potential therapeutic applications .

Study 1: Analgesic Efficacy

A study involving a piperazine derivative similar to Ethyl 4-[2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfany1)acetyl]piperazine-1-carboxylate demonstrated significant pain relief in rats subjected to thermal injury. The compound was administered at varying doses, showing a dose-dependent reduction in pain response .

Study 2: Anticancer Activity

Research on related indole-based compounds revealed significant antiproliferative effects against A-431 and other cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways and modulation of Bcl-2 family proteins .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeModel UsedResults
JNJ-1661010FAAH InhibitionRat modelsReduced pain response
Compound AAnticancerA-431 cell lineIC50 < 10 µM
Compound BAnalgesicThermal injury modelDose-dependent efficacy

Q & A

Q. What synthetic strategies are optimal for constructing the piperazine-indole-thioacetate backbone of this compound?

Methodological Answer: The synthesis involves multi-step protocols, including:

  • Step 1: Functionalization of the indole core via alkylation at the 1-position using 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-[(4-fluorophenyl)methyl] group .
  • Step 2: Thioether linkage formation at the indole 3-position using mercaptoacetic acid derivatives, followed by coupling to the piperazine-carboxylate moiety via acetyl chloride intermediates .
  • Step 3: Ethyl ester protection of the piperazine nitrogen to stabilize the final product .

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to isolate intermediates.

Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Crystallography: Employ SHELX software (e.g., SHELXL) for refinement, ensuring proper handling of disorder in flexible groups like the piperazine ring. Use high-resolution (<1.0 Å) data to resolve sulfur and fluorine atoms .
  • NMR Analysis:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). The indole NH signal (~12 ppm) and piperazine protons (2.5–3.5 ppm) are critical markers .
    • 19F NMR: Confirm the presence of the 4-fluorophenyl group (~-115 ppm) .

Q. Table 1: Key Spectral Assignments

Group¹H NMR (ppm)¹³C NMR (ppm)
Indole NH11.8–12.2-
Piperazine CH₂2.5–3.545–55
4-Fluorophenyl C-F-162 (¹JCF)

Q. What computational methods predict electronic properties and reactivity of the thioacetate-piperazine system?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis sets to model the molecule. Focus on:
    • Electron density around the sulfur atom (nucleophilic thioether).
    • Frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
  • Validation: Compare computed IR spectra with experimental data to confirm accuracy .

Advanced Research Questions

Q. How does conformational flexibility of the piperazine ring influence biological activity?

Methodological Answer:

  • Cremer-Pople Puckering Analysis: Calculate puckering parameters (e.g., θ, φ) using crystallographic data to quantify ring distortion. Flexible piperazine conformations may affect binding to targets like G-protein coupled receptors .
  • MD Simulations: Run 100 ns simulations in explicit solvent (e.g., GROMACS) to sample low-energy conformers. Correlate dominant conformers with activity data .

Q. Table 2: Puckering Parameters for Piperazine

Conformerθ (°)φ (°)Energy (kcal/mol)
Chair000.0
Boat50902.3

Q. How can researchers design assays to evaluate this compound’s interaction with neurokinin or serotonin receptors?

Methodological Answer:

  • Receptor Binding Assays:
    • Use radiolabeled ligands (e.g., [³H]-LY2422347) in competitive binding studies with HEK293 cells expressing NK1 or 5-HT receptors .
    • Measure IC₅₀ values via scintillation counting .
  • Functional Assays: Monitor intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP accumulation (ELISA) to assess agonist/antagonist activity .

Q. How to reconcile contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Case Study: If DFT predicts high reactivity at the thioether but bioassays show low activity:
    • Re-evaluate Solvent Effects: Include implicit solvent models (e.g., PCM) in calculations.
    • Check Metabolic Stability: Use LC-MS to detect thioether oxidation metabolites in vitro .
  • Statistical Analysis: Apply Bland-Altman plots to quantify bias between computational and experimental IC₅₀ values .

Q. What analytical techniques validate purity and stability under storage conditions?

Methodological Answer:

  • HPLC: Use a C18 column with mobile phase (65:35 methanol:buffer, pH 4.6) to separate degradation products. Monitor at 254 nm .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 6 months; quantify degradation via peak area changes .

Q. Table 3: HPLC Parameters

ColumnFlow RateRetention Time (min)
C18 (5 µm)1.0 mL/min12.3 ± 0.2

Q. How to assess metabolic pathways using mass spectrometry?

Methodological Answer:

  • In Vitro Metabolism: Incubate with liver microsomes (human/rat). Use HRMS (Q-TOF) to detect phase I/II metabolites .
  • Fragmentation Patterns: Identify sulfur oxidation (m/z +16) or piperazine cleavage (loss of 99 Da) .

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